molecular formula C19H20ClNO4S2 B2920387 (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448136-90-0

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2920387
CAS RN: 1448136-90-0
M. Wt: 425.94
InChI Key: BIFKRZTZVKPSKF-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H20ClNO4S2 and its molecular weight is 425.94. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cycloaddition Reactions

Research on 1,3-dipolar cycloadditions to bicyclic olefins, such as those involving phenylsulfonyl-azabicyclo[3.2.1]octane derivatives, has shown selective reactions leading to regioisomers. These findings are crucial for understanding the stereo- and regiochemistry of cycloadditions, which can be extended to the development of novel synthetic pathways for complex molecules (Taniguchi, Ikeda, & Imoto, 1978).

2. Derivatization Methods

A study on the derivatization of amines in an alkaline medium with 3-azabicyclo[3.3.0]octane highlights a method for determining amines in aqueous solutions, which could be adapted for similar compounds to study liquid-liquid equilibria or to determine amine content in solutions (Duriche et al., 1999).

3. Catalysis in Organic Synthesis

Research introducing novel nanosized N-sulfonated Brönsted acidic catalysts for promoting synthesis reactions, such as the Hantzsch condensation, could be indicative of the potential use of related azabicyclo[3.2.1]octane derivatives in facilitating organic synthesis under environmentally benign, solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

4. Synthesis of Complex Molecules

Studies on the synthesis of complex molecules, such as the preparation and characterization of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane and its derivatives, demonstrate the utility of bicyclic compounds in constructing novel materials with potential applications in material science and nanotechnology (Shimizu, Inamasu, Nishihara, & Hiyama, 1998).

5. Structural Characterization

Research on the crystal structure characterization of azabicyclo[3.2.1]octane derivatives provides valuable insights into the molecular configurations and potential for forming intermolecular interactions, which are crucial for the development of pharmaceuticals and advanced materials (Wu, Guo, Zhang, & Xia, 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-8-(2-chlorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S2/c20-18-8-4-5-9-19(18)27(24,25)21-14-10-11-15(21)13-17(12-14)26(22,23)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKRZTZVKPSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

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